4,4'-(环戊-1-烯-1,2-二基)双(5-甲硫代苯并噻吩-2-甲醛)

描述

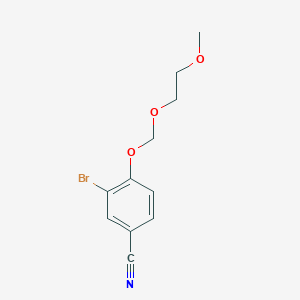

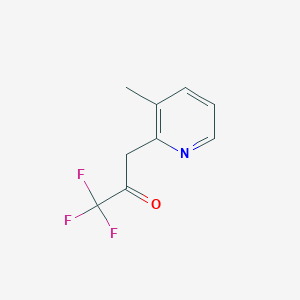

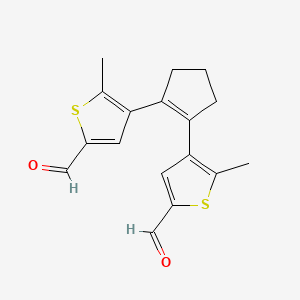

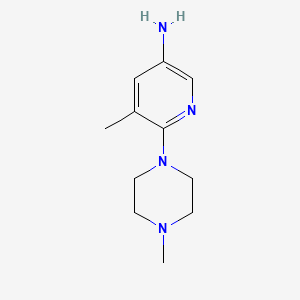

4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde), or 4,4'-CPDMTCA, is a highly versatile organic compound that has a wide range of applications in both scientific research and industry. It is a polyaromatic hydrocarbon (PAH) with an aromatic ring structure, and is composed of two cyclopentene rings and two 5-methylthiophene-2-carbaldehyde groups. 4,4'-CPDMTCA is a colorless, non-toxic and non-flammable solid at room temperature, and has a melting point of 62.5 °C.

科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde), also known as YSZC492:

Photochromic Materials

YSZC492 is a diarylethene derivative, which is known for its photochromic properties. These compounds can switch between two forms when exposed to light of different wavelengths. This makes them useful in applications such as optical data storage, photo-switchable devices, and smart windows .

Organic Electronics

The unique electronic properties of YSZC492 make it a candidate for use in organic electronic devices. This includes organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The compound’s ability to undergo reversible changes in its electronic structure under light exposure is particularly valuable in these applications .

Fluorescent Probes

YSZC492 can be used as a fluorescent probe in biological imaging. Its photo-switchable fluorescence allows for high-resolution imaging and tracking of biological processes in real-time. This is particularly useful in super-resolution microscopy techniques .

Molecular Switches

Due to its reversible photo-switching capabilities, YSZC492 can function as a molecular switch. This property is exploited in the development of molecular machines and devices that can perform mechanical work at the nanoscale. These molecular switches are integral to the field of nanotechnology .

Chemical Sensors

The sensitivity of YSZC492 to light and its ability to change its electronic properties make it suitable for use in chemical sensors. These sensors can detect the presence of specific chemicals or changes in the environment by monitoring changes in the compound’s fluorescence or absorption spectra .

Self-Healing Materials

YSZC492 can be incorporated into self-healing materials. These materials can repair themselves when damaged, extending their lifespan and reducing maintenance costs. The photo-switchable nature of YSZC492 allows for the controlled activation of the self-healing process using light .

Data Storage

The reversible photo-switching properties of YSZC492 can be utilized in optical data storage. This technology uses light to write and erase data, offering high-density storage solutions. The stability and repeatability of the photo-switching process are crucial for reliable data storage .

Photodynamic Therapy

In the medical field, YSZC492 has potential applications in photodynamic therapy (PDT). PDT is a treatment that uses light-activated compounds to produce reactive oxygen species that can kill cancer cells. The photo-switchable properties of YSZC492 can be harnessed to control the activation of the therapeutic agent precisely .

These applications highlight the versatility and potential of YSZC492 in various scientific and technological fields. If you have any specific questions or need further details on any of these applications, feel free to ask!

作用机制

Target of Action

It’s known that this compound is used as an analytical reagent

Mode of Action

It’s known that the compound is used in the preparation of diverse photoactive molecules , suggesting it may interact with its targets to induce photoactivity. More detailed studies are required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

Given its use in the preparation of photoactive molecules , it may be involved in pathways related to light absorption and energy transfer

Result of Action

Given its use in the preparation of photoactive molecules , it may induce changes in light absorption and energy transfer at the molecular level

Action Environment

It’s recommended to store the compound in airtight conditions, avoid light, and keep dry at room temperature , suggesting that these factors may influence its stability and action.

属性

IUPAC Name |

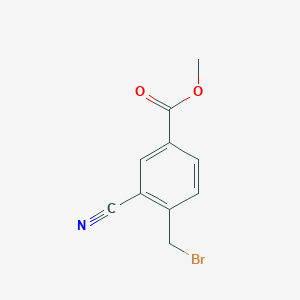

4-[2-(5-formyl-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2S2/c1-10-16(6-12(8-18)20-10)14-4-3-5-15(14)17-7-13(9-19)21-11(17)2/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJCDIPBYVYSCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C=O)C2=C(CCC2)C3=C(SC(=C3)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9Z,12Z-octadecadienoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl ester](/img/structure/B3116692.png)

amine hydrochloride](/img/structure/B3116748.png)